Cas no 1807152-15-3 (Methyl 2-bromopyrimidine-5-acetate)
Methyl 2-bromopyrimidine-5-acetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-bromopyrimidine-5-acetate
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- Inchi: 1S/C7H7BrN2O2/c1-12-6(11)2-5-3-9-7(8)10-4-5/h3-4H,2H2,1H3
- InChI Key: ZDPXMWWBHQLPOG-UHFFFAOYSA-N
- SMILES: BrC1=NC=C(C=N1)CC(=O)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 158
- XLogP3: 1
- Topological Polar Surface Area: 52.1
Methyl 2-bromopyrimidine-5-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A039001684-250mg |
Methyl 2-bromopyrimidine-5-acetate |
1807152-15-3 | 98% | 250mg |
$833.25 | 2022-03-31 | |
| Alichem | A039001684-500mg |
Methyl 2-bromopyrimidine-5-acetate |
1807152-15-3 | 98% | 500mg |
$1,118.44 | 2022-03-31 | |
| Alichem | A039001684-1g |
Methyl 2-bromopyrimidine-5-acetate |
1807152-15-3 | 98% | 1g |
$2,125.46 | 2022-03-31 |
Methyl 2-bromopyrimidine-5-acetate Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on Methyl 2-bromopyrimidine-5-acetate
Methyl 2-bromopyrimidine-5-acetate (CAS No. 1807152-15-3): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Methyl 2-bromopyrimidine-5-acetate, identified by its CAS number 1807152-15-3, is a significant compound in the realm of pharmaceutical chemistry. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological and oncological applications. The presence of both a bromine substituent and an acetate group on the pyrimidine core imparts unique reactivity, making it a valuable building block for medicinal chemists.
The bromine atom at the 2-position of the pyrimidine ring enhances the electrophilicity of the molecule, facilitating nucleophilic substitution reactions. This property is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex heterocyclic frameworks. The acetate group, on the other hand, provides a removable protecting group or a reactive site for further functionalization. Together, these features make Methyl 2-bromopyrimidine-5-acetate a versatile tool in the development of novel therapeutic agents.
Recent advancements in drug discovery have highlighted the importance of pyrimidine derivatives in addressing unmet medical needs. Pyrimidines are fundamental scaffolds in many pharmacophores, exhibiting a wide range of biological activities. For instance, they are key components in antiviral, anticancer, and anti-inflammatory drugs. Methyl 2-bromopyrimidine-5-acetate has been employed in the synthesis of small-molecule inhibitors targeting specific enzymes and receptors involved in disease pathways.
In oncology research, Methyl 2-bromopyrimidine-5-acetate has been utilized to develop kinase inhibitors that disrupt aberrant signaling pathways in cancer cells. The bromine moiety allows for further derivatization through palladium-catalyzed reactions, enabling the construction of complex inhibitors with high specificity. One notable example is its use in creating inhibitors of tyrosine kinases, which play a critical role in cancer progression. These inhibitors have shown promise in preclinical studies, demonstrating efficacy in reducing tumor growth and metastasis.
Another area where Methyl 2-bromopyrimidine-5-acetate has made significant contributions is in the development of antiviral agents. Pyrimidine-based compounds have been explored as inhibitors of viral polymerases and integrases. The structural flexibility offered by this compound allows medicinal chemists to modify various positions on the pyrimidine ring to optimize binding affinity and selectivity against viral targets. This has led to the discovery of novel antiviral drugs with improved pharmacokinetic profiles and reduced side effects.
The versatility of Methyl 2-bromopyrimidine-5-acetate extends beyond its role as an intermediate in drug synthesis. It has also been employed in materials science and agrochemical research. For instance, its derivatives have been investigated as potential ligands for metal-organic frameworks (MOFs), which are gaining attention for their applications in gas storage and separation technologies. Additionally, pyrimidine-based compounds have been explored as herbicides and fungicides due to their ability to disrupt essential biological processes in plants.
The synthetic methodologies involving Methyl 2-bromopyrimidine-5-acetate continue to evolve with advancements in catalytic systems and green chemistry principles. Researchers are increasingly focusing on developing sustainable synthetic routes that minimize waste and energy consumption. Transition-metal catalysis, for example, has enabled more efficient cross-coupling reactions under milder conditions compared to traditional methods. These innovations not only enhance the scalability of production but also align with global efforts to promote environmentally friendly chemical processes.
Future directions in the utilization of Methyl 2-bromopyrimidine-5-acetate may involve exploring its potential in personalized medicine and precision therapeutics. The ability to modify its structure systematically allows for the creation of libraries of compounds with tailored biological activities. High-throughput screening techniques combined with computational modeling can accelerate the identification of lead compounds with high efficacy and minimal toxicity. This approach holds promise for developing targeted therapies that address individual patient needs.
In conclusion, Methyl 2-bromopyrimidine-5-acetate (CAS No. 1807152-15-3) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and agrochemicals. Its unique structural features enable diverse chemical transformations, making it an indispensable intermediate in synthetic chemistry. As research continues to uncover new biological targets and innovative synthetic strategies, the importance of this compound is expected to grow further, contributing to advancements in medicine and technology.
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